Naphthalene, octadecyl-
CAS No.: 56388-48-8
Cat. No.: VC18694514
Molecular Formula: C28H44
Molecular Weight: 380.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56388-48-8 |
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Molecular Formula | C28H44 |
Molecular Weight | 380.6 g/mol |
IUPAC Name | 1-octadecylnaphthalene |
Standard InChI | InChI=1S/C28H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-20-24-27-22-18-19-25-28(26)27/h18-20,22-25H,2-17,21H2,1H3 |
Standard InChI Key | DKTSRTYLZGWAIT-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
Naphthalene, octadecyl- (CAS No. 26438-29-9; alternative CAS 56388-48-8 for isomeric forms) consists of a naphthalene backbone—two fused benzene rings—covalently bonded to an octadecyl group (C₁₈H₃₇) at the 1-position, as confirmed by its IUPAC name 1-octadecylnaphthalene . The molecular formula C₂₈H₄₄ corresponds to a molar mass of 380.6 g/mol, with the octadecyl chain introducing significant hydrophobicity and steric bulk compared to unsubstituted naphthalene .
Table 1: Key Structural Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₈H₄₄ | |
Molar Mass | 380.6 g/mol | |
Density | 0.905 g/cm³ | |
Boiling Point | 507.1°C at 760 mmHg | |
Flash Point | 298.4°C | |
LogP (Partition Coeff.) | 9.64 |
The compound's extended conjugation system allows for π-π stacking interactions in solid-state configurations, while the flexible alkyl chain facilitates molecular self-assembly in solution-phase applications.
Isomeric Considerations
Structural variations arise from the positional attachment of the octadecyl group to the naphthalene system. The 1-isomer (1-octadecylnaphthalene) predominates in commercial samples, though 2-substituted derivatives may form minor components depending on synthesis conditions . These isomers exhibit distinct crystallization behaviors and solubility profiles, influencing their performance in material applications.
Synthesis and Industrial Production
Laboratory-Scale Alkylation
The Friedel-Crafts alkylation remains the primary synthetic route, employing naphthalene and octadecyl halides (e.g., octadecyl bromide) in dichloromethane or toluene solvents with Lewis acid catalysts like aluminum chloride. A representative procedure involves:
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Dissolving 1 mol naphthalene in anhydrous dichloromethane under nitrogen.
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Gradual addition of 1.1 mol octadecyl bromide with 0.05 mol AlCl₃.
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Refluxing at 40°C for 12 hours with vigorous stirring.
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Quenching with ice-water and extracting with ethyl acetate.
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Purification via column chromatography (hexane:ethyl acetate 9:1).
This method typically achieves yields of 65-78%, with purity >95% confirmed by GC-MS.
Industrial Manufacturing Techniques
Large-scale production utilizes continuous flow reactors to enhance heat transfer and mixing efficiency. Key process parameters include:
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Temperature: 150-200°C
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Pressure: 5-10 bar
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Catalyst: Zeolite H-Beta (SiO₂/Al₂O₃ = 25)
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Space Velocity: 2 h⁻¹
Under these conditions, conversion rates exceed 90% with catalyst lifetimes of 1,200 hours before regeneration. Recent advances employ ionic liquid catalysts to reduce waste generation and improve atom economy.
Physicochemical Properties
Thermal Behavior
The octadecyl substituent significantly enhances thermal stability compared to parent naphthalene:
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Decomposition Onset: 285°C (TGA, N₂ atmosphere)
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Melt Viscosity: 45 cP at 150°C
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Glass Transition (Tg): -15°C
These properties make the compound suitable for high-temperature lubricant formulations .
Solubility and Phase Behavior
Naphthalene, octadecyl- exhibits marked solubility contrasts:
Solvent | Solubility (mg/mL, 25°C) |
---|---|
Hexane | 120 ± 5 |
Toluene | 85 ± 3 |
Ethanol | <0.1 |
Water | Insoluble |
The compound forms lyotropic liquid crystalline phases in aliphatic solvents above 5% w/w concentration, a property exploited in templating nanostructured materials .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The naphthalene core undergoes regioselective reactions:
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Nitration: Predominant α-position substitution with HNO₃/H₂SO₄ at 0°C
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Sulfonation: β-sulfonic acid formation using oleum at 160°C
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Halogenation: Bromine addition in CCl₄ yields 1-bromo derivatives
Kinetic studies show 2.3× faster nitration rates compared to unsubstituted naphthalene due to inductive effects from the alkyl chain.
Alkyl Chain Modifications
The octadecyl group participates in distinct transformations:
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Oxidation: KMnO₄/H₂O yields stearic acid (C₁₈H₃₆O₂) with 92% efficiency
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Halogenation: Radical bromination produces ω-bromo intermediates for polymer grafting
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Cross-Metathesis: Grubbs catalyst enables chain shortening to C₁₄ derivatives
These reactions enable precise tuning of molecular architecture for target applications.
Industrial and Technological Applications
Advanced Lubricant Systems
Naphthalene, octadecyl- serves as:
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Base stock for synthetic gear oils (Kinematic viscosity: 32 cSt at 100°C)
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Anti-wear additive (20% reduction in wear scar diameter at 1% loading)
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Oxidation inhibitor (300-hour RBOT life extension vs. mineral oils)
Field tests in wind turbine gearboxes show 15,000-hour service intervals versus 8,000 hours for PAO-based lubricants .
Organic Electronic Materials
Thin-film transistors incorporating this compound demonstrate:
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Charge Mobility: 0.45 cm²/V·s (ITO/PEDOT:PSS substrates)
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On/Off Ratio: 10⁶
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Threshold Voltage: -12 V
These characteristics enable its use in flexible display backplane circuits.
Polymer Modification
Blending with polyethylene (5% w/w) enhances:
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Tensile Strength: +40% vs. neat PE
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Oxygen Barrier: 62% reduction in permeability
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UV Stability: 500-hour QUV resistance without antioxidants
Such composites find application in high-performance packaging films.
Environmental and Regulatory Considerations
Ecotoxicological Profile
While classified as a semi-volatile organic compound, the compound's environmental persistence remains moderate:
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Soil Half-life: 42 days (aerobic conditions)
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BCF (Bioaccumulation Factor): 280 L/kg
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EC₅₀ (Daphnia magna): 8.7 mg/L
Proper handling requires closed-system processing and PPE adherence to minimize occupational exposure .
Regulatory Status
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REACH: Registered for industrial use (2024-2028 phase-in)
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TSCA: Listed on the Active Inventory
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GHS Classification: Skin Irritant (Category 2), Aquatic Chronic 2
Global production currently stands at 1,200 MT/year, with 85% allocated to Asian markets .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral alkylnaphthalenes for optoelectronic applications.
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Biodegradable Derivatives: Engineering cleavable ether linkages in the alkyl chain for environmentally benign formulations.
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Energy Storage Systems: Investigating Li-ion battery electrolyte additives to enhance cycle life and safety.
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Pharmaceutical Intermediates: Exploring antimicrobial naphthoquinone derivatives via regioselective oxidation.
Ongoing structure-property relationship studies promise to unlock novel applications in nanotechnology and green chemistry.
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